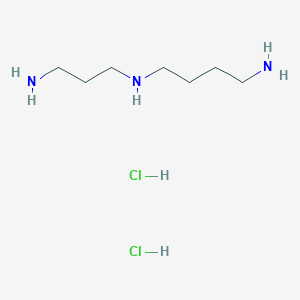

Spermidine dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Spermidine dihydrochloride is a polyamine compound that is found in ribosomes and living tissues. It plays a crucial role in cellular metabolism and is involved in various biological processes. This compound is known for its ability to stabilize some membranes and nucleic acid structures, and it is a precursor to other polyamines such as spermine .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Spermidine dihydrochloride can be synthesized through a biocatalytic method involving the use of engineered Escherichia coli. This method utilizes an NADPH self-sufficient cycle by co-expressing homoserine dehydrogenase, carboxyspermidine dehydrogenase, and carboxyspermidine decarboxylase. The optimal conditions for this synthesis include a temperature of 35°C and a pH of 7.0 .

Industrial Production Methods: In industrial settings, this compound is produced using whole-cell catalytic systems. These systems are optimized for high catalytic efficiency, resulting in a high yield of spermidine. The process involves the optimization of temperature, the ratio of catalyst-to-substrate, and the amount of NADP+ .

Analyse Des Réactions Chimiques

Types of Reactions: Spermidine dihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its role in cellular metabolism and its ability to stabilize nucleic acid structures .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include o-phthalaldehyde and N-acetyl-L-cysteine. These reagents are used in the derivatization process for the analysis of polyamines in biological samples .

Major Products Formed: The major products formed from the reactions of this compound include derivatives that are essential for studying its metabolism in cells. These derivatives are crucial for understanding the role of spermidine in cellular processes .

Applications De Recherche Scientifique

Spermidine dihydrochloride has a wide range of scientific research applications. It is used in chemistry, biology, medicine, and industry. In chemistry, it is used to study the stabilization of nucleic acid structures. In biology, it plays a role in cellular metabolism and autophagy induction. In medicine, this compound is being investigated for its potential therapeutic effects in treating age-related diseases, cardiovascular diseases, and neurodegenerative disorders. In industry, it is used in the production of bioactive compounds .

Mécanisme D'action

Spermidine dihydrochloride exerts its effects primarily by enhancing autophagy. It regulates biological processes such as Ca2+ influx by glutamatergic N-methyl-D-aspartate receptor, which is associated with nitric oxide synthase and cGMP/PKG pathway activation. This compound also inhibits cytosolic autophagy-related protein acetylation by EP300, thereby increasing acetylation of tubulin .

Comparaison Avec Des Composés Similaires

Spermidine dihydrochloride is similar to other polyamines such as putrescine and spermine. it is unique in its ability to stabilize nucleic acid structures and its role in autophagy induction. Other similar compounds include dipropylamine, methyl-n-amylnitrosamine, norspermidine, and dibutylamine .

Conclusion

This compound is a versatile compound with significant roles in cellular metabolism, autophagy, and the stabilization of nucleic acid structures. Its wide range of applications in scientific research, medicine, and industry highlights its importance and potential for future discoveries.

Propriétés

Formule moléculaire |

C7H21Cl2N3 |

|---|---|

Poids moléculaire |

218.17 g/mol |

Nom IUPAC |

N'-(3-aminopropyl)butane-1,4-diamine;dihydrochloride |

InChI |

InChI=1S/C7H19N3.2ClH/c8-4-1-2-6-10-7-3-5-9;;/h10H,1-9H2;2*1H |

Clé InChI |

DXRZFUNURMHJRL-UHFFFAOYSA-N |

SMILES canonique |

C(CCNCCCN)CN.Cl.Cl |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Amino-6-methyl-8-propylpyrido[2,3-d]pyrimidin-4(8H)-one](/img/structure/B13112458.png)

![5-Formyl-1h-pyrazolo[3,4-b]pyridine-3-carbonitrile](/img/structure/B13112490.png)

![[1,2,4]Triazolo[1,5-c]pyrimidin-7-amine, 5-(methylthio)-](/img/structure/B13112491.png)